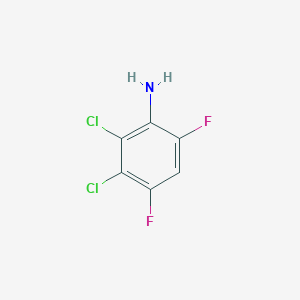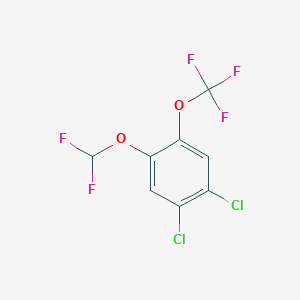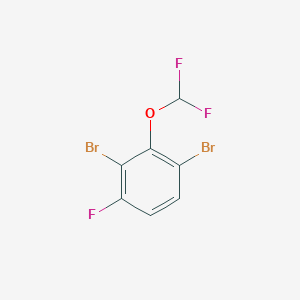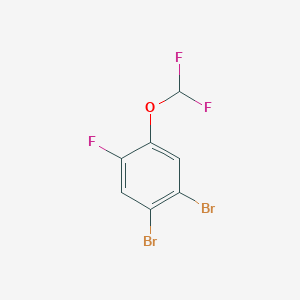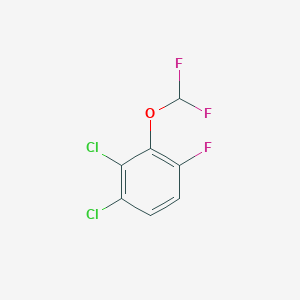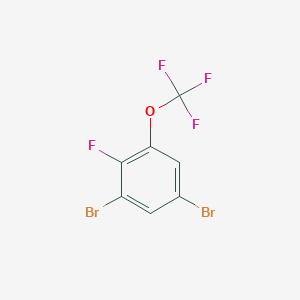
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene (DDFMB) is an organic compound with a unique combination of properties that make it an attractive candidate for a variety of scientific applications. It is a liquid at room temperature, has a low boiling point, and is soluble in many organic solvents. It is also a strong electron acceptor, making it useful in both electrochemical and organic synthesis. Additionally, its chemical structure allows it to act as a Lewis acid and a Lewis base, giving it the potential to be used in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene has a variety of applications in scientific research. It has been used in electrochemistry and organic synthesis as a strong electron acceptor. It can also be used in the synthesis of polymers and in the formation of organometallic complexes. Additionally, it has been used in the synthesis of pharmaceuticals, as a catalyst in chemical reactions, and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene is determined by its chemical structure. As a Lewis acid, it can act as an electron acceptor, forming a dative bond with an electron-rich species. This allows it to act as a catalyst in a variety of reactions, including the formation of organometallic complexes and the synthesis of polymers. As a Lewis base, it can act as an electron donor, forming a dative bond with an electron-deficient species. This allows it to act as a catalyst in a variety of reactions, including the formation of organometallic complexes and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene are not well understood. However, some studies have suggested that it may have potential applications in the treatment of certain diseases. For example, one study found that 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene was able to reduce the proliferation of human colon cancer cells in vitro. In addition, a recent study found that 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene was able to reduce the size of tumors in mice with breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low boiling point, its solubility in organic solvents, and its ability to act as both a Lewis acid and a Lewis base. Additionally, its chemical structure allows it to be used in a variety of chemical reactions. However, there are some limitations to its use. For example, it is not very stable in the presence of light or heat, and its low boiling point can make it difficult to purify.
Zukünftige Richtungen
The potential future applications of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene are numerous. It could be used in the synthesis of novel pharmaceuticals, as a catalyst in chemical reactions, or as an electron acceptor in electrochemical reactions. Additionally, its ability to act as a Lewis acid and a Lewis base could be exploited in the formation of organometallic complexes. It could also be used in the synthesis of polymers or in the development of new materials. Finally, its potential as a therapeutic agent could be explored further, as it has already been shown to have some efficacy in the treatment of certain diseases.
Eigenschaften
IUPAC Name |
1,2-dibromo-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWGPFUDXVCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




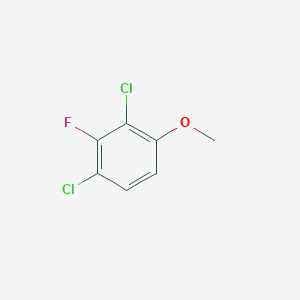
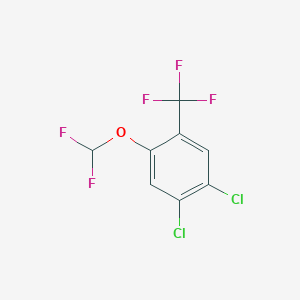
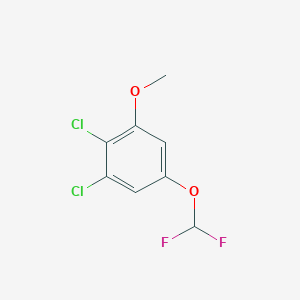
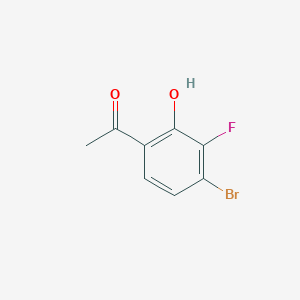
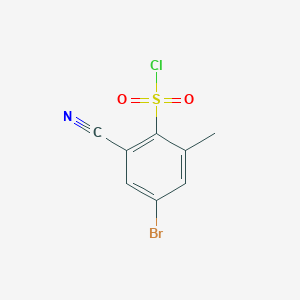
![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)
